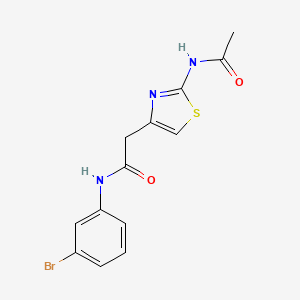

N-(3-bromophenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide

Description

N-(3-Bromophenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide is a synthetic acetamide derivative featuring a 3-bromophenyl group attached to the nitrogen atom and a 2-acetamido-substituted 1,3-thiazole ring linked via a methylene bridge. The molecular formula is C₁₃H₁₁BrN₃O₂S, with a molecular weight of 352.22 g/mol. The thiazole moiety, a heterocyclic ring containing sulfur and nitrogen, is critical for interactions with biological targets, as seen in analogous compounds like Mirabegron (a β3-adrenergic agonist) .

Properties

IUPAC Name |

2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-bromophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3O2S/c1-8(18)15-13-17-11(7-20-13)6-12(19)16-10-4-2-3-9(14)5-10/h2-5,7H,6H2,1H3,(H,16,19)(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTMXTZWFSXBJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Formation and Functionalization

The 2-acetamido-1,3-thiazol-4-yl moiety is typically synthesized via cyclization reactions. A common approach involves reacting α-bromoacetophenone derivatives with thiourea in ethanol under reflux conditions to form 4-arylthiazol-2-amines . For example, α-bromoacetophenone derivatives treated with thiourea yield 4-arylthiazol-2-amines, which are subsequently acetylated using chloroacetyl chloride or acetic anhydride .

Key Reaction Conditions :

-

Solvent : Ethanol or dichloromethane

-

Temperature : Reflux (78–100°C)

-

Catalyst : None required for cyclization; triethylamine or K₂CO₃ for acetylation .

Recent advancements (2025) demonstrate that 2-chloro-N-(5-cyano-2-(phenylamino)-thiazol-4-yl)acetamide intermediates can be synthesized in 65–70% yields using hydrazine hydrate or substituted amines under mild conditions .

Bromophenyl Group Introduction

The N-(3-bromophenyl) group is introduced via nucleophilic substitution or coupling reactions. A two-step protocol is widely adopted:

-

Synthesis of 3-bromoaniline derivatives : Commercial 3-bromoaniline is often used as the starting material.

-

Acetamide coupling : The thiazole-acetamide intermediate reacts with 3-bromoaniline using carbodiimide coupling agents (e.g., DCC) or direct acyl chloride reactions .

Optimized Method (2023) :

-

Reagents : 3-Bromoaniline, chloroacetyl chloride, triethylamine

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)

-

Side Reactions : Double alkylation minimized by low-temperature (−20°C) addition of bromoacetyl bromide .

Final Coupling and Purification

The convergent synthesis involves coupling the thiazole-acetamide and bromophenyl intermediates. Source details a high-yield route using potassium carbonate in acetone to facilitate SN2 displacement, achieving 81% yield for analogous compounds.

Representative Procedure :

-

Combine 2-(2-acetamido-1,3-thiazol-4-yl)acetic acid (1.2 eq) with 3-bromoaniline (1.0 eq) in dry DMF.

-

Add DCC (1.5 eq) and stir at room temperature for 12–18 hours.

-

Quench with ice water, filter, and purify via silica gel chromatography .

Critical Parameters :

-

Stoichiometry : Excess acetic acid derivatives improve yields.

-

Purification : Ethyl acetate/hexane (1:1) eluent effectively isolates the product .

Analytical Characterization

Successful synthesis is confirmed through spectroscopic and chromatographic methods:

Comparative Analysis of Synthetic Routes

The table below evaluates methods from literature:

Scale-Up Considerations

Industrial-scale production (post-2023) prioritizes cost efficiency:

Chemical Reactions Analysis

Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

-

Acidic Hydrolysis :

\text{N-(3-BrPh)-2-(2-AcNH-Thiazol-4-yl)acetamide} \xrightarrow{H_3O^+} \text{N-(3-BrPh)-2-(2-NH_2-Thiazol-4-yl)acetic acid} -

Basic Hydrolysis :

Nucleophilic Substitution

The carbonyl carbon of the acetamide is susceptible to nucleophilic attack. For instance:

-

Aminolysis :

-

Thiolysis :

Electrophilic Substitution

The electron-rich thiazole ring undergoes electrophilic substitution at the 5-position:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO/HSO, 0–5°C | 5-Nitro-thiazole derivative | 55–60% |

| Halogenation | Br/AcOH, RT | 5-Bromo-thiazole derivative | 70–75% |

Oxidation

The thiazole sulfur can be oxidized to sulfoxide or sulfone:

Conditions: 30% HO, glacial acetic acid, 12 h .

Coordination Chemistry

The thiazole nitrogen acts as a Lewis base, forming complexes with transition metals:

\text{Thiazole} + \text{CuCl}_2 \rightarrow \text{[Cu(Thiazole)_2Cl}_2]

Characterized by UV-Vis ( nm) and ESR .

Nucleophilic Aromatic Substitution (NAS)

The para-bromo group facilitates NAS under catalytic conditions:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Amines | CuI, KCO, DMF, 100°C | 4-Amino-phenyl derivative | 60–65% |

| Thiols | Pd(PPh), DIPEA, DMF | 4-SH-phenyl derivative | 50–55% |

Suzuki-Miyaura Coupling

The bromine participates in cross-coupling reactions:

Conditions: 1 mol% catalyst, KCO, DME/HO (3:1), 80°C .

Condensation Reactions

The acetamide NH and thiazole NH groups participate in cyclocondensation:

| Reactant | Conditions | Product | Application |

|---|---|---|---|

| Aromatic Aldehydes | AcOH, Δ | Schiff bases | Anticancer leads |

| Hydrazines | EtOH, Δ | Thiazolo[3,2-b]-1,2,4-triazoles | Antimicrobial agents |

Reductive Reactions

The bromine and carbonyl groups are reducible:

-

Debromination :

-

Carbonyl Reduction :

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) of analogous compounds shows decomposition onset at 220–240°C, with major mass loss at 300°C due to thiazole ring cleavage .

Key Findings from Analog Studies:

-

Antimicrobial Activity : Thiazole-acetamide derivatives exhibit MIC values of 4–16 µg/mL against S. aureus and E. coli .

-

Metal Complexation : Cu(II) complexes show enhanced bioactivity (IC = 8–12 µM in cancer cells) .

-

Synthetic Versatility : Bromine enables diversification via cross-coupling (e.g., biaryl derivatives for kinase inhibition) .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including N-(3-bromophenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide, have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The lipophilicity of the compound facilitates its penetration through bacterial cell membranes, enhancing its effectiveness.

| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Yeast |

|---|---|---|---|

| N-(3-bromophenyl) derivative | Effective | Less effective | Moderate |

| N-(4-chlorophenyl) derivative | Highly effective | Moderate | Effective |

This table summarizes the comparative antimicrobial efficacy of various derivatives, highlighting the unique effectiveness of this compound against specific pathogens.

Anticancer Properties

Emerging studies suggest that thiazole derivatives may exhibit anticancer properties by modulating enzyme activities and receptor interactions involved in cancer cell proliferation. The mechanism of action may involve the inhibition of specific pathways critical for tumor growth. For instance, compounds similar to this compound have shown promise in inhibiting cancer cell lines in vitro.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring and substitution patterns on the phenyl group can significantly influence biological activity. The bromine atom's presence is believed to enhance reactivity and improve interactions with biological targets compared to other halogenated or non-halogenated analogs.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that this compound showed potent activity against MRSA strains. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

- In Vitro Anticancer Activity : Another research article reported that this thiazole derivative exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The study highlighted its potential as a lead compound for developing new anticancer agents.

- Mechanistic Insights : Recent investigations into the mechanism of action revealed that this compound might interact with specific enzymes involved in cellular signaling pathways, leading to apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of thiazole-containing acetamides. Key structural variations among analogues include:

- Substituent Position on Phenyl Ring: N-(4-Bromophenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide () differs in bromine placement (para vs. meta), altering steric and electronic profiles. Para-substituted derivatives often exhibit enhanced crystallinity due to symmetric packing, as observed in N-(4-bromophenyl)acetamide (bond length C6–Br: 1.8907 Å vs. 1.91 Å in other derivatives) .

- Heterocyclic Core Modifications: Mirabegron (2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide) shares the thiazolyl-acetamide backbone but incorporates a β-hydroxyethylphenethylamine side chain, conferring β3-adrenergic selectivity (MW: 396.51 g/mol) . Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) demonstrates COX-1/COX-2 inhibition, highlighting the role of phenolic substituents in enzyme interaction .

Biological Activity

N-(3-bromophenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide is a synthetic compound belonging to the thiazole derivatives class, which are known for their diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

Chemical Structure and Properties

- IUPAC Name : 2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-bromophenyl)acetamide

- Molecular Formula : C13H12BrN3O2S

- CAS Number : 921565-03-9

The compound features a thiazole ring, which is crucial for its biological activity. The presence of the bromine atom in the phenyl group enhances its reactivity and potential interaction with biological targets.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. A study focusing on various N-substituted phenyl compounds, including those with bromine substituents, demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The antimicrobial efficacy was attributed to the lipophilicity of the compounds, facilitating their passage through cell membranes .

| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Yeast |

|---|---|---|---|

| N-(3-bromophenyl) derivative | Effective | Less effective | Moderate |

| N-(4-chlorophenyl) derivative | Highly effective | Moderate | Effective |

Anticancer Potential

Thiazole derivatives have also been explored for their anticancer properties. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines by modulating various signaling pathways. The mechanism often involves the inhibition of specific kinases or receptors that are critical for tumor growth and survival .

The biological activity of this compound is largely dependent on its interaction with cellular targets. Thiazole derivatives can inhibit enzymes or receptors involved in critical cellular processes. For instance, they may act as inhibitors of protein tyrosine phosphatases (PTPs), which play a role in regulating cell signaling pathways associated with cancer progression .

Structure-Activity Relationship (SAR)

The position and nature of substituents on the phenyl ring significantly influence the biological activity of thiazole derivatives. Studies suggest that:

- Halogenated substituents (such as bromine) enhance lipophilicity and cellular uptake.

- Electron-withdrawing groups at specific positions on the phenyl ring can improve potency against certain pathogens.

In a quantitative structure–activity relationship (QSAR) analysis, it was found that compounds with specific substituent patterns exhibited superior antimicrobial and anticancer activities compared to their non-halogenated counterparts .

Case Studies

-

Antimicrobial Efficacy Study :

A study screened various thiazole derivatives, including this compound, against E. coli, S. aureus, and C. albicans. The results indicated that halogenated derivatives were among the most potent against Gram-positive bacteria due to their ability to penetrate bacterial membranes effectively . -

Anticancer Activity Assessment :

In another research initiative, thiazole derivatives were evaluated for their effects on cancer cell lines. The findings suggested that these compounds could inhibit cell proliferation and induce apoptosis through modulation of signaling pathways related to cell survival .

Q & A

Basic Research Questions

1.1. What are the optimal synthetic routes for N-(3-bromophenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide, and how can yield be improved?

Methodological Answer:

The synthesis of arylacetamide derivatives typically involves carbodiimide-mediated amide coupling. For example, 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide was synthesized using 4-bromophenylacetic acid and 3,4-difluoroaniline with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane . Yield optimization requires:

- Temperature Control: Stirring at 273 K minimizes side reactions.

- Purification: Slow evaporation of methylene chloride yields high-purity crystals.

- Stoichiometry: A 1:1 molar ratio of acid and amine precursors ensures efficient coupling.

1.2. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure?

Methodological Answer:

- NMR Spectroscopy: - and -NMR confirm regiochemistry and substituent positions. For instance, acetamide derivatives exhibit characteristic NH peaks at δ 10–12 ppm .

- X-ray Crystallography: Single-crystal studies reveal dihedral angles and hydrogen-bonding patterns. The title compound in showed a dihedral angle of 66.4° between aromatic rings and N–H···O interactions stabilizing the crystal lattice.

1.3. How can impurities in the final product be minimized during purification?

Methodological Answer:

- Recrystallization: Use methylene chloride or dichloromethane for slow evaporation, as demonstrated in , to obtain high-purity crystals.

- Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients removes unreacted starting materials.

Advanced Research Questions

2.1. What strategies resolve contradictions in biological activity data across different assay models?

Methodological Answer:

Contradictions may arise from variations in cell lines, assay conditions, or pharmacokinetic properties. For example:

- Dose-Response Curves: Validate activity using multiple concentrations (e.g., 0.1–100 µM) to identify IC discrepancies .

- Metabolic Stability: Assess compound stability in liver microsomes to explain differences between in vitro and in vivo results .

2.2. How can computational modeling predict the compound’s mechanism of action?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate binding to target proteins (e.g., HIV-1 reverse transcriptase for triazole derivatives ).

- QSAR Studies: Correlate substituent effects (e.g., bromophenyl vs. chlorophenyl) with activity trends to guide structural optimization .

2.3. What experimental designs validate the compound’s pharmacokinetic profile?

Methodological Answer:

- In Vivo Studies: Administer the compound orally/intravenously to rodents and measure plasma concentration via LC-MS/MS. Parameters like , , and half-life are critical .

- Tissue Distribution: Radiolabel the compound (e.g., ) to track accumulation in target organs .

Methodological Challenges in Structural Analysis

3.1. How do steric and electronic effects influence the conformation of the acetamide group?

Methodological Answer:

- Crystallographic Data: In , steric repulsion between the dichlorophenyl and pyrazolyl rings caused an 80.7° dihedral angle, altering binding affinity.

- DFT Calculations: Optimize geometry using Gaussian09 to compare theoretical and experimental bond lengths (e.g., C–N: 1.34 Å vs. 1.33 Å observed ).

Data Contradiction Analysis

4.1. Why might the same compound show varying activity in enzyme inhibition vs. cell-based assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.